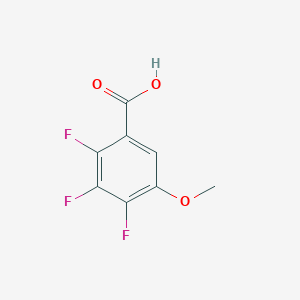

2,3,4-Trifluoro-5-methoxybenzoic acid

Description

The exact mass of the compound 2,3,4-Trifluoro-5-methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,4-Trifluoro-5-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4-Trifluoro-5-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trifluoro-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c1-14-4-2-3(8(12)13)5(9)7(11)6(4)10/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMSFYATZQKRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621054 | |

| Record name | 2,3,4-Trifluoro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38233-47-5 | |

| Record name | 2,3,4-Trifluoro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxy-2,3,4-trifluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,4-Trifluoro-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2,3,4-Trifluoro-5-methoxybenzoic acid, a valuable fluorinated building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Due to the limited availability of a direct published synthesis for this specific molecule, this guide outlines a rational, multi-step approach based on established methodologies for analogous compounds. The experimental protocols provided are derived from literature precedents for similar substrates and are intended to serve as a foundational methodology for researchers.

Physicochemical Properties

A summary of the key physicochemical properties for the target compound, 2,3,4-Trifluoro-5-methoxybenzoic acid, is presented in the table below.

| Property | Value |

| CAS Number | 38233-47-5 |

| Molecular Formula | C₈H₅F₃O₃ |

| Molecular Weight | 206.12 g/mol |

| Appearance | White to off-white powder |

| Boiling Point | 293.1°C at 760 mmHg |

| Flash Point | 131.05°C |

| Density | 1.487 g/cm³ |

Proposed Synthetic Pathway

The proposed synthesis of 2,3,4-Trifluoro-5-methoxybenzoic acid commences with the commercially available starting material, 2,3,4-trifluorobenzoic acid. The synthetic strategy involves a sequence of nitration, nucleophilic aromatic substitution (methoxylation), reduction of the nitro group, and subsequent deamination to yield the final product.

Caption: Proposed synthetic workflow for 2,3,4-Trifluoro-5-methoxybenzoic acid.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the proposed synthetic pathway. These protocols are based on established chemical transformations of similar substrates and should be adapted and optimized as necessary.

Step 1: Synthesis of 2,3,4-Trifluoro-5-nitrobenzoic Acid

This step involves the nitration of 2,3,4-trifluorobenzoic acid. The reaction is regioselective due to the directing effects of the existing substituents.

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3,4-trifluorobenzoic acid (10 g, 56.8 mmol) in concentrated sulfuric acid (98%, 33.0 g).

-

Stir the mixture until the solid has completely dissolved.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid (65%, 6.0 g) to concentrated sulfuric acid (98%, 6.3 g).

-

Slowly add the nitrating mixture dropwise to the solution of 2,3,4-trifluorobenzoic acid while maintaining the reaction temperature between 90 to 95°C. The addition should take approximately 3.5 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 30% ethyl acetate in hexane solution as the eluent.

-

Upon completion of the reaction, cool the mixture to room temperature and quench the reaction by pouring it into ice water (50 g).

-

Collect the resulting precipitate by filtration and dry it at 50 to 55°C for 8 hours.

-

The crude product can be purified by column chromatography on silica gel using a 20% ethyl acetate in hexane solution as the eluent to yield 2,3,4-trifluoro-5-nitrobenzoic acid as a white solid.[1]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Yield (%) |

| 2,3,4-Trifluorobenzoic Acid | 176.09 | 10 g | 56.8 | - |

| 2,3,4-Trifluoro-5-nitrobenzoic Acid | 221.09 | 12.2 g | 55.2 | 97.1 |

Step 2: Synthesis of 2,4-Difluoro-3-methoxy-5-nitrobenzoic Acid

This step involves a nucleophilic aromatic substitution reaction where a fluorine atom is displaced by a methoxy group. The nitro group strongly activates the ring towards nucleophilic attack, and the substitution is expected to occur at the position para to the nitro group.

Reaction Scheme:

Experimental Protocol (Adapted from similar reactions):

-

Prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve 2,3,4-trifluoro-5-nitrobenzoic acid in anhydrous methanol and add this solution to the sodium methoxide solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with an aqueous solution of hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Note: The regioselectivity of this reaction is crucial. The electron-withdrawing nitro group will activate the ortho and para positions to nucleophilic attack. In this case, substitution is most likely at the C-3 or C-5 position. Based on electronic and steric considerations, substitution at the C-3 position is anticipated.

Step 3: Synthesis of 5-Amino-2,4-difluoro-3-methoxybenzoic Acid

The reduction of the nitro group to an amine is a standard transformation. The use of iron powder in the presence of an ammonium salt is a mild and effective method that is often compatible with other functional groups.

Reaction Scheme:

Experimental Protocol (General procedure for nitro group reduction):

-

In a round-bottom flask, suspend 2,4-difluoro-3-methoxy-5-nitrobenzoic acid in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the mixture to reflux and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The residue can be partitioned between water and an organic solvent, and the aqueous layer can be extracted with the organic solvent.

-

The combined organic layers are then dried and concentrated to yield the amino benzoic acid.

Step 4: Synthesis of 2,3,4-Trifluoro-5-methoxybenzoic Acid

The final step is the deamination of the aromatic amine. This can be achieved via a Sandmeyer-type reaction, where the amino group is first converted to a diazonium salt and then removed.

Reaction Scheme:

Experimental Protocol (General procedure for deamination):

-

Dissolve 5-amino-2,4-difluoro-3-methoxybenzoic acid in an aqueous solution of a non-nucleophilic acid, such as hypophosphorous acid (H₃PO₂).

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C.

-

Stir the reaction mixture at this temperature for a period of time to ensure complete diazotization.

-

Allow the reaction to warm to room temperature and then gently heat to facilitate the decomposition of the diazonium salt and the evolution of nitrogen gas.

-

After the reaction is complete (cessation of gas evolution), cool the mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The final product can be purified by recrystallization or column chromatography.

Conclusion

References

An In-depth Technical Guide to 2,3,4-Trifluoro-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluoro-5-methoxybenzoic acid, with the CAS Number 38233-47-5, is a fluorinated aromatic carboxylic acid. Its structural formula is C₈H₅F₃O₃. This compound serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Notably, it is a key raw material in the synthesis of certain fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. The strategic placement of fluorine atoms and the methoxy group on the benzoic acid core significantly influences its chemical reactivity and the properties of its derivatives.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic properties of 2,3,4-Trifluoro-5-methoxybenzoic acid.

| Identifier | Value |

| CAS Number | 38233-47-5 |

| Molecular Formula | C₈H₅F₃O₃ |

| Molecular Weight | 206.12 g/mol |

| Appearance | White to off-white powder[1] |

| Property | Value | Reference |

| Boiling Point | 293.1 °C at 760 mmHg | [1] |

| Density | 1.487 g/cm³ | [1] |

| Flash Point | 131.1 °C | |

| pKa (Predicted) | 2.75 ± 0.10 | [2] |

Note: Experimental data for melting point and solubility were not available in the searched resources. The pKa value is a prediction and should be used as an estimate.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 2,3,4-Trifluoro-5-methoxybenzoic acid are not extensively available in the public domain. However, a general synthetic approach can be inferred from related compounds.

General Synthetic Approach (Hypothetical)

A plausible synthetic route to 2,3,4-Trifluoro-5-methoxybenzoic acid could involve the methoxylation of a poly-fluorinated phenol derivative, followed by carboxylation. For instance, starting from 3,4,5-trifluorophenol, a methoxy group could be introduced, followed by a reaction to introduce the carboxylic acid group at the desired position.

Caption: Hypothetical synthesis of 2,3,4-Trifluoro-5-methoxybenzoic acid.

Purification

Purification of the final product would likely involve standard techniques such as recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield a crystalline solid. The purity of the compound can be assessed by techniques like High-Performance Liquid Chromatography (HPLC).

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of 2,3,4-Trifluoro-5-methoxybenzoic acid.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an acidified aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Detection: UV detector at a wavelength determined by the compound's UV-Vis spectrum.

Application in Fluoroquinolone Synthesis

2,3,4-Trifluoro-5-methoxybenzoic acid is a precursor for the synthesis of fluoroquinolone antibiotics. Fluoroquinolones are a class of antibiotics that inhibit bacterial DNA synthesis, leading to bacterial cell death. A notable example of a fluoroquinolone synthesized from a related isomer is Gatifloxacin.

Caption: General workflow for fluoroquinolone synthesis.

Signaling Pathway: Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is necessary to relieve torsional stress during DNA replication and transcription.[3]

-

Topoisomerase IV: This enzyme is primarily involved in the separation of replicated daughter DNA chromosomes.[4]

The inhibition of these enzymes by fluoroquinolones leads to the stabilization of the enzyme-DNA complex, resulting in double-strand breaks in the bacterial DNA. This disruption of DNA integrity ultimately triggers cell death.

Caption: Mechanism of action of fluoroquinolone antibiotics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 38233-47-5 | CAS DataBase [m.chemicalbook.com]

- 3. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,3,4-Trifluoro-5-methoxybenzoic acid: Properties, Synthesis, and Application in Fluoroquinolone Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4-Trifluoro-5-methoxybenzoic acid, a key intermediate in the synthesis of potent fluoroquinolone antibiotics. This document details its chemical structure, physicochemical properties, and its role in the synthesis of antibacterial agents like gatifloxacin and balofloxacin. Furthermore, it elucidates the mechanism of action of these antibiotics, supported by detailed diagrams and experimental protocols.

Core Compound Identification and Properties

2,3,4-Trifluoro-5-methoxybenzoic acid is a fluorinated aromatic carboxylic acid. Its unique substitution pattern makes it a valuable building block in medicinal chemistry.

Chemical Structure:

-

IUPAC Name: 2,3,4-Trifluoro-5-methoxybenzoic acid

-

Synonyms: 5-Methoxy-2,3,4-trifluorobenzoic acid[1]

Physicochemical and Spectral Data:

A summary of the key quantitative data for 2,3,4-Trifluoro-5-methoxybenzoic acid is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₅F₃O₃ |

| Molecular Weight | 206.12 g/mol [3] |

| Appearance | White to off-white powder[1] |

| Boiling Point | 293.1°C at 760 mmHg[1] |

| Density | 1.487 g/cm³[1] |

| Flash Point | 131.05°C[1] |

| Assay | ≥98.0%[1] |

Synthesis and Applications

2,3,4-Trifluoro-5-methoxybenzoic acid is a crucial starting material in the synthesis of several fourth-generation fluoroquinolone antibiotics, including gatifloxacin and balofloxacin.[1] These antibiotics exhibit broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.

Proposed Synthesis of 2,3,4-Trifluoro-5-methoxybenzoic acid

Application in the Synthesis of Gatifloxacin: An Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis of the antibiotic gatifloxacin, starting from a trifluoromethoxybenzoic acid precursor. This pathway is based on established synthetic routes for fluoroquinolones.

Experimental Protocol for a Key Step: Nucleophilic Substitution to form Gatifloxacin

This protocol describes the reaction of the quinolone core with 2-methylpiperazine, a crucial step in the synthesis of gatifloxacin.

Materials:

-

1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid

-

2-methylpiperazine

-

Dimethyl sulfoxide (DMSO)

-

Toluene

-

Nitrogen gas

Procedure:

-

Suspend 40 g of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid and 28.4 g of 2-methylpiperazine in 800 mL of DMSO in a reaction vessel under a nitrogen atmosphere.

-

Heat the mixture to 55°C and maintain this temperature for 24 hours.

-

After 24 hours, heat the mixture to 70°C and distill off approximately half of the DMSO under reduced pressure.

-

Add 200 mL of toluene to the reaction mixture.

-

Cool the mixture to 5°C and hold at this temperature overnight to allow for precipitation.

-

Filter the resulting solid and dry it under vacuum to obtain gatifloxacin.[4]

Mechanism of Action of Gatifloxacin and Balofloxacin

Gatifloxacin and balofloxacin exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase (a type II topoisomerase): This enzyme introduces negative supercoils into bacterial DNA, which is necessary to relieve torsional stress during DNA replication and transcription.

-

Topoisomerase IV (also a type II topoisomerase): This enzyme is primarily involved in the separation of interlinked daughter DNA molecules following replication, a critical step in cell division.

By inhibiting these enzymes, fluoroquinolones lead to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.

The following diagram illustrates the signaling pathway of fluoroquinolone action.

Safety and Handling

2,3,4-Trifluoro-5-methoxybenzoic acid is a chemical that requires careful handling in a laboratory setting. Always refer to the Safety Data Sheet (SDS) before use.

General Precautions:

-

Ingestion: Do not ingest.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin Contact: Avoid contact with skin.

-

Eye Contact: Avoid contact with eyes.

Personal Protective Equipment (PPE):

-

Wear appropriate protective gloves, clothing, and eye/face protection.

Conclusion

2,3,4-Trifluoro-5-methoxybenzoic acid is a pivotal building block in the synthesis of advanced fluoroquinolone antibiotics. Understanding its properties, synthetic pathways, and the mechanism of action of its derivatives is essential for researchers and professionals in the field of drug development. The information provided in this technical guide serves as a valuable resource for furthering research and innovation in the development of new antibacterial agents.

References

- 1. 2,3,4-Trifluoro-5-methoxybenzoic Acid CAS 38233-47-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 2,3,4-Trifluoro-5-methoxybenzoic acid | 38233-47-5 [chemicalbook.com]

- 3. 2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US7531656B2 - Synthesis of gatifloxacin - Google Patents [patents.google.com]

molecular weight of 2,3,4-Trifluoro-5-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4-Trifluoro-5-methoxybenzoic acid, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document details its chemical and physical properties, provides an experimental protocol for its analysis, and discusses its role in the synthesis of bioactive molecules.

Core Compound Data

All quantitative data for 2,3,4-Trifluoro-5-methoxybenzoic acid is summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 206.12 g/mol [1][2] |

| Molecular Formula | C₈H₅F₃O₃[1][2][3] |

| CAS Number | 38233-47-5[1][4][5] |

| Appearance | White to off-white powder[6] |

| Purity | ≥98.0%[6] |

| Boiling Point | 293.1°C at 760 mmHg[6] |

| Density | 1.487 g/cm³[6] |

| Synonyms | 5-Methoxy-2,3,4-trifluorobenzoic acid[3][6] |

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This method provides a robust and reliable means for the quantification of substituted benzoic acids and is suitable for quality control and research applications.

1. Instrumentation and Materials:

-

HPLC System: A standard system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile and ultrapure water.

-

Reagents: Trifluoroacetic acid (TFA), analytical grade.

-

Reference Standard: 2,3,4-Trifluoro-5-methoxybenzoic acid (purity ≥99%).

2. Chromatographic Conditions:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Determined by UV-Vis scan of the analyte (typically around 254 nm for aromatic compounds).

-

Injection Volume: 10 µL

3. Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 2,3,4-Trifluoro-5-methoxybenzoic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the initial mobile phase composition.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range for the calibration curve (e.g., 1 - 100 µg/mL).

-

Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

4. Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to 2,3,4-Trifluoro-5-methoxybenzoic acid based on the retention time of the standard.

-

Quantify the amount of the compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Visualizations

Experimental Workflow: HPLC Analysis

The following diagram illustrates the general workflow for the quantitative analysis of 2,3,4-Trifluoro-5-methoxybenzoic acid by HPLC.

References

- 1. 2,3,4-Trifluoro-5-methoxybenzoic Acid CAS 38233-47-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 4-(Trifluoromethyl)benzoic Acid: Synthesis, Antifungal Esters, and Analytical Applications_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Fluorinated Benzoic Acids in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ortho-, meta-, and para-fluorinated benzoic acids in various organic solvents. Understanding the solubility of these compounds is critical for a wide range of applications, including pharmaceutical formulation, synthetic chemistry, and materials science. This document consolidates available quantitative data, details experimental methodologies for solubility determination, and presents logical frameworks for understanding the factors that govern solubility.

Quantitative Solubility Data

The solubility of fluorinated benzoic acids is influenced by the position of the fluorine atom on the benzene ring, the nature of the solvent, and the temperature. The following tables summarize the available quantitative solubility data for 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid in a selection of organic solvents.

Table 1: Solubility of 2-Fluorobenzoic Acid in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | Ambient | Slightly Soluble | Solubility increases with temperature.[1] |

| Ethanol | Ambient | Soluble | Often used as a co-solvent with water for recrystallization.[1] |

| Methanol | Ambient | Soluble | |

| Acetone | Ambient | Soluble | |

| Benzene | Ambient | Soluble | Can be used for recrystallization.[1][3] |

| Toluene | Ambient | Soluble | [3] |

| Ether | Ambient | Soluble | [2][3] |

| Hexane | Ambient | Sparingly Soluble | Can be used as an anti-solvent.[1] |

| Cyclohexane | Ambient | Sparingly Soluble | Can be used as an anti-solvent.[1] |

Table 2: Solubility of 3-Fluorobenzoic Acid in Organic Solvents

Similar to the ortho-isomer, comprehensive quantitative solubility data for 3-fluorobenzoic acid is limited. However, it is generally considered to have good solubility in polar organic solvents.

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | Ambient | Very Soluble[4][5][6] | |

| Ethanol | Ambient | Soluble | |

| DMSO | Ambient | Soluble | |

| Dimethylformamide (DMF) | Ambient | Soluble |

Table 3: Solubility of 4-Fluorobenzoic Acid in Organic Solvents at Various Temperatures

A detailed study has provided extensive quantitative data on the mole fraction solubility (x) of 4-fluorobenzoic acid in twelve different organic solvents at temperatures ranging from 283.15 K to 323.15 K.[7]

| Solvent | 283.15 K (10.0 °C) | 293.15 K (20.0 °C) | 303.15 K (30.0 °C) | 313.15 K (40.0 °C) | 323.15 K (50.0 °C) |

| Methanol | 0.1312 | 0.1698 | 0.2184 | 0.2785 | 0.3521 |

| Ethanol | 0.1195 | 0.1551 | 0.1996 | 0.2548 | 0.3231 |

| 1-Propanol | 0.1089 | 0.1411 | 0.1812 | 0.2307 | 0.2921 |

| 2-Propanol | 0.0987 | 0.1278 | 0.1641 | 0.2089 | 0.2645 |

| 1-Butanol | 0.0965 | 0.1248 | 0.1602 | 0.2038 | 0.2579 |

| Isobutanol | 0.0876 | 0.1133 | 0.1453 | 0.1848 | 0.2339 |

| 1-Pentanol | 0.0854 | 0.1104 | 0.1415 | 0.1799 | 0.2276 |

| Ethyl Formate | 0.0765 | 0.1013 | 0.1325 | 0.1709 | 0.2185 |

| Methyl Acetate | 0.0912 | 0.1198 | 0.1561 | 0.2012 | 0.2576 |

| Ethyl Acetate | 0.0821 | 0.1081 | 0.1409 | 0.1815 | 0.2319 |

| Acetonitrile | 0.0432 | 0.0581 | 0.0769 | 0.1011 | 0.1321 |

| Acetone | 0.1023 | 0.1345 | 0.1752 | 0.2267 | 0.2901 |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The gravimetric method, also known as the shake-flask method, is a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

Protocol: Gravimetric Method for Solubility Determination

Objective: To determine the equilibrium solubility of a fluorinated benzoic acid in an organic solvent at a specific temperature.

Materials:

-

Fluorinated benzoic acid (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath or incubator

-

Screw-capped glass vials or flasks

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of the fluorinated benzoic acid to a series of screw-capped vials.

-

Solvent Addition: Accurately pipette a known volume of the organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature water bath or incubator. Agitate the vials using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry container (e.g., a volumetric flask or beaker).

-

Solvent Evaporation: Evaporate the solvent from the container in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied to expedite the process, but care must be taken to avoid decomposition of the solute.

-

Drying and Weighing: Once the solvent is completely removed, place the container with the solid residue in an oven at a suitable temperature (below the melting point of the acid) until a constant weight is achieved.

-

Calculation: The solubility (S) can be calculated using the following formula:

S (g/L) = (mass of residue (g) / volume of supernatant withdrawn (L))

Visualizations

Logical Relationships Influencing Solubility

The solubility of fluorinated benzoic acids is a multifactorial property. The following diagram illustrates the key factors and their interplay.

Caption: Key factors influencing the solubility of fluorinated benzoic acids.

Experimental Workflow for Gravimetric Solubility Determination

The following diagram outlines the step-by-step workflow for the gravimetric method of solubility determination.

Caption: Workflow for gravimetric solubility determination.

References

safety and handling of 2,3,4-Trifluoro-5-methoxybenzoic acid

An In-depth Technical Guide on the Safety and Handling of 2,3,4-Trifluoro-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,3,4-Trifluoro-5-methoxybenzoic acid (CAS No: 38233-47-5). The information is intended for professionals in research and drug development who may be working with this compound.

Chemical and Physical Properties

2,3,4-Trifluoro-5-methoxybenzoic acid is a compound useful in organic synthesis.[1][2] It is an important raw material for the synthesis of fluoroquinolone antibacterial drugs such as gatifloxacin and balofloxacin.[1]

| Property | Value | Source |

| CAS Number | 38233-47-5 | [1][2][3][4] |

| Molecular Formula | C₈H₅F₃O₃ | [5] |

| Molecular Weight | 206.12 g/mol | [6][7][8] |

| Appearance | White to off-white powder | [1] |

| Density | 1.487 g/cm³ | [1] |

| Boiling Point | 293.1°C at 760 mmHg | [1] |

| Flash Point | 131.05°C | [1] |

| Assay | ≥98.0% | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

The signal word for this compound is Warning .[5][6][7]

NFPA Ratings

| Category | Rating | Description |

| Health Hazard | 2 | Intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given. |

| Fire Hazard | 0 | Materials that will not burn. |

| Reactivity | 0 | Normally stable, even under fire exposure conditions, and are not reactive with water. |

Source:[5]

Caption: GHS Hazard Statements for 2,3,4-Trifluoro-5-methoxybenzoic acid.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to ensure safety in the laboratory.

Personal Protective Equipment (PPE)

-

Eye Protection : Chemical goggles or safety glasses with a face shield are required.[5]

-

Skin and Body Protection : Wear suitable protective clothing.[5]

-

Respiratory Protection : In case of insufficient ventilation, wear suitable respiratory equipment, such as a dust mask type N95 (US).[5][7]

Handling Procedures

-

Handle in accordance with good industrial hygiene and safety procedures.[5]

-

Ensure good ventilation of the work station.[5]

-

Avoid breathing dust or mist.[5]

-

Avoid raising dust.[5]

-

Do not eat, drink or smoke when using this product.[5]

-

Always wash hands after handling the product.[5]

Caption: General workflow for safely handling acidic powders.

Storage Conditions

Incompatible Materials

First-Aid Measures

In case of exposure, immediate medical attention is necessary.

-

General Advice : If you feel unwell, seek medical advice immediately and show the product label where possible.[5]

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention.[5]

-

Skin Contact : Wash with plenty of soap and water. Get medical advice/attention.[5]

-

Eye Contact : Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Caption: First-aid procedures for exposure to the compound.

Experimental Protocols

While a specific, detailed synthesis protocol for 2,3,4-Trifluoro-5-methoxybenzoic acid was not found in the searched literature, a general procedure for the synthesis of a similar compound, 4-fluoro-3-methoxybenzoic acid, can be informative. This typically involves the hydrolysis of the corresponding methyl ester.

General Hydrolysis of a Methyl Benzoate Derivative

-

Dissolution : The methyl ester (e.g., methyl 4-fluoro-3-methoxybenzoate) is dissolved in a suitable solvent such as methanol.[10]

-

Base Addition : A solution of a strong base, like sodium hydroxide in water, is added to the ester solution.[10]

-

Reaction : The mixture is stirred at room temperature for several hours to allow for complete hydrolysis.[10]

-

Workup :

-

Isolation : The solid product is collected by filtration, washed with water, and dried.[10]

Biological Activity and Applications

2,3,4-Trifluoro-5-methoxybenzoic acid is a key intermediate in the synthesis of fluoroquinolone antibiotics.[1] Fluoroquinolones are a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.

References

- 1. 2,3,4-Trifluoro-5-methoxybenzoic Acid CAS 38233-47-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 2,3,4-Trifluoro-5-methoxybenzoic acid | 38233-47-5 [chemicalbook.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 38233-47-5|2,3,4-Trifluoro-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4,5-Trifluoro-3-methoxybenzoic acid 95 112811-65-1 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

The Trifluoromethoxybenzoic Acid Motif: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a paramount strategy in contemporary medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group, when appended to a benzoic acid scaffold, affords a versatile building block with profound implications for drug design and development. This guide provides a comprehensive technical overview of trifluoromethoxybenzoic acids, delineating their synthesis, physicochemical properties, and pivotal role in shaping the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.

Physicochemical Properties: The Subtle Power of the Trifluoromethoxy Group

The introduction of a trifluoromethoxy group onto the benzoic acid ring imparts a unique constellation of physicochemical properties that are highly advantageous for drug candidates. Unlike its trifluoromethyl (-CF3) counterpart, the -OCF3 group possesses a bent conformation and acts as a weak hydrogen bond acceptor, influencing molecular conformation and intermolecular interactions.

| Property | 2-Trifluoromethoxybenzoic Acid | 3-Trifluoromethoxybenzoic Acid | 4-Trifluoromethoxybenzoic Acid |

| Molecular Formula | C8H5F3O3 | C8H5F3O3 | C8H5F3O3 |

| Molecular Weight | 206.12 g/mol | 206.12 g/mol | 206.12 g/mol |

| Melting Point | 110-112 °C | 104-106 °C[1] | 219-220 °C[2] |

| Boiling Point | 248 °C | 223.9±40.0 °C (Predicted)[3] | Not available |

| Solubility | Soluble in methanol[4] | Slightly soluble in water[3] | Not available |

Spectroscopic Data:

Detailed spectroscopic information is crucial for the unambiguous identification and characterization of these compounds. Researchers can access spectral data from various sources:

-

1H NMR Spectra:

-

Mass Spectrometry Data:

-

--INVALID-LINK--[8]

-

Synthesis of Trifluoromethoxybenzoic Acids: Crafting the Core

The regioselective synthesis of trifluoromethoxybenzoic acid isomers is a critical first step in their application. Various synthetic strategies have been developed, often starting from readily available precursors. Below are representative protocols for the synthesis of the 2-, 3-, and 4-isomers.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of trifluoromethoxybenzoic acids.

Protocol 1: Synthesis of 2-(Trifluoromethoxy)benzoic Acid

This protocol outlines a common route involving the trifluoromethoxylation of a suitable precursor followed by hydrolysis.

Step-by-Step Methodology:

-

Trifluoromethoxylation of 2-Cresol: To a solution of 2-cresol in a suitable solvent (e.g., acetonitrile), add a trifluoromethylating agent (e.g., trifluoromethanesulfonyl chloride) and a base (e.g., potassium carbonate).

-

Reaction Conditions: Heat the reaction mixture at a specific temperature (e.g., 80°C) for a designated period (e.g., 12 hours) under an inert atmosphere.

-

Work-up and Isolation: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-(trifluoromethoxy)toluene.

-

Oxidation to Benzoic Acid: Dissolve the crude product in a mixture of acetic acid, acetic anhydride, and a strong oxidizing agent (e.g., chromium trioxide).

-

Reaction Conditions: Stir the mixture at room temperature for several hours.

-

Final Work-up and Purification: Quench the reaction with water and extract the product. Purify the crude 2-(trifluoromethoxy)benzoic acid by recrystallization or column chromatography.

Protocol 2: Synthesis of 3-(Trifluoromethyl)benzoic Acid

This method often involves the oxidation of 3-(trifluoromethyl)toluene.

Step-by-Step Methodology:

-

Oxidation Reaction: In a reaction vessel, combine 3-(trifluoromethyl)toluene with a strong oxidizing agent such as potassium permanganate in an aqueous solution.

-

Heating: Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.

-

Filtration: Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidification: Acidify the filtrate with a strong acid, such as hydrochloric acid, to precipitate the 3-(trifluoromethyl)benzoic acid.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.[9]

Protocol 3: Synthesis of 4-(Trifluoromethoxy)benzoic Acid from 4-(Trifluoromethoxy)benzonitrile

This protocol involves the hydrolysis of the corresponding benzonitrile.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 4-(trifluoromethoxy)benzonitrile in a mixture of acetic acid and water.[10]

-

Acid Hydrolysis: Add concentrated sulfuric acid to the solution and heat the mixture at 120°C overnight with stirring.[10]

-

Work-up: After cooling, add water to the reaction mixture and extract the aqueous phase with ethyl acetate.[10]

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(trifluoromethoxy)benzoic acid as a white solid.[10]

Applications in Medicinal Chemistry: Enhancing Drug Performance

The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates. Its unique electronic nature and lipophilicity significantly impact a molecule's biological activity, metabolic stability, and pharmacokinetic profile.

Caption: Key contributions of the trifluoromethoxy group to drug properties.

Oncology

In cancer therapy, trifluoromethoxybenzoic acid derivatives have been incorporated into various targeted agents. For instance, they can serve as crucial intermediates in the synthesis of kinase inhibitors. The trifluoromethoxy group can enhance the binding affinity of the inhibitor to the target kinase and improve its metabolic stability, leading to a more potent and durable therapeutic effect. Fluorinated derivatives of immunomodulatory drugs like thalidomide and lenalidomide are being explored to fine-tune their binding to cereblon, potentially leading to enhanced immunomodulatory effects in cancer treatment.[11]

Anti-inflammatory Agents

Trifluoromethoxybenzoic acids are valuable scaffolds for the development of novel anti-inflammatory drugs. For example, derivatives of 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid have been synthesized and evaluated as dual anti-inflammatory and anti-platelet aggregation agents.[12] The introduction of the trifluoromethyl group was shown to reduce hydroxylation metabolism, thereby improving the pharmacological activity and bioavailability compared to the non-fluorinated analogs.[12] These compounds often target enzymes like cyclooxygenases (COX), and the trifluoromethoxy group can contribute to enhanced potency and selectivity.

Cardiovascular Drugs

While less common than in oncology or inflammation, trifluoromethoxybenzoic acid derivatives have potential applications in cardiovascular medicine. Fibric acid derivatives, for example, are used to reduce triglyceride levels and increase HDL cholesterol.[13] The unique properties of the trifluoromethoxy group could be leveraged to design novel fibrates or other cardiovascular agents with improved efficacy and safety profiles.

Pharmacokinetics: Tailoring Drug Disposition

A key advantage of incorporating the trifluoromethoxy group is its ability to favorably modulate the pharmacokinetic profile of a drug.

-

Absorption and Distribution: The increased lipophilicity imparted by the -OCF3 group can enhance a drug's ability to cross cell membranes, leading to improved oral absorption and tissue distribution.

-

Metabolism: The trifluoromethoxy group is generally more resistant to metabolic degradation than a methoxy group, which can be readily O-demethylated by cytochrome P450 enzymes. This enhanced metabolic stability can lead to a longer plasma half-life and reduced drug clearance. Studies on novel COX inhibitors have shown that trifluoromethyl-containing benzoic acid derivatives exhibit higher maximum plasma concentrations (Cmax), larger area under the curve (AUC), and longer half-lives (t1/2) compared to their non-fluorinated counterparts, indicating greater metabolic stability.[12]

-

Excretion: The metabolic fate of trifluoromethoxy-containing compounds can be complex. Studies on the stereoselective excretion and metabolism of 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers have revealed differences in their excretion pathways, with significant portions of the drug being excreted in feces and bile.[14]

Conclusion

Trifluoromethoxybenzoic acids represent a class of indispensable building blocks in modern drug discovery. Their unique physicochemical properties, stemming from the trifluoromethoxy group, provide medicinal chemists with a powerful handle to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates. The synthetic accessibility of various isomers, coupled with their proven impact in diverse therapeutic areas, ensures that trifluoromethoxybenzoic acids will continue to be a cornerstone of innovation in the pharmaceutical industry. As our understanding of the subtle interplay between molecular structure and biological function deepens, the strategic application of this versatile motif is poised to deliver the next generation of safer and more effective medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-(Trifluoromethyl)benzoic acid 98 455-24-3 [sigmaaldrich.com]

- 3. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR [m.chemicalbook.com]

- 6. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum [chemicalbook.com]

- 7. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR [m.chemicalbook.com]

- 8. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. 4-(Trifluoromethoxy)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, pharmacological evaluation and molecular docking of novel R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid as dual anti-inflammatory anti-platelet aggregation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The use of fibric Acid derivatives in cardiovascular prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03500A [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of 2,3,4-Trifluoro-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2,3,4-Trifluoro-5-methoxybenzoic acid, a compound of interest in organic synthesis and potentially in the development of novel pharmaceuticals. While this document focuses on the available data, it also presents standardized experimental protocols for the determination of key physical characteristics.

Core Physical Properties

2,3,4-Trifluoro-5-methoxybenzoic acid presents as a white to off-white powder.[1] The quantitative physical data available from surveyed literature is summarized below.

| Physical Property | Value | Notes |

| Appearance | White to off-white powder | [1] |

| Boiling Point | 293.1 °C | at 760 mmHg[1] |

| Melting Point | Not available | Not explicitly stated in the surveyed literature. |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting and boiling points of organic compounds such as 2,3,4-Trifluoro-5-methoxybenzoic acid.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely crushed and packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, often a heated metal block or an oil bath, alongside a calibrated thermometer.

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For a solid compound, this measurement would be conducted on its molten state.

Methodology:

-

Sample Preparation: A small quantity of the substance is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

Observation: The heating is stopped, and the apparatus is allowed to cool. The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.

Analytical Workflow

The analysis of a substituted benzoic acid, such as 2,3,4-Trifluoro-5-methoxybenzoic acid, typically follows a structured workflow to ensure its identity and purity. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for such compounds.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Trifluoromethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of trifluoromethoxybenzene, a key building block in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group, with its unique electronic properties, imparts a distinct reactivity and regioselectivity to the aromatic ring. This document details the directing effects of the -OCF₃ group, quantitative data on isomer distribution, and explicit experimental protocols for nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The deactivating yet ortho, para-directing nature of the trifluoromethoxy group is thoroughly explored, with a strong emphasis on the pronounced preference for para-substitution. This guide is intended to be a valuable resource for researchers engaged in the synthesis and functionalization of trifluoromethoxybenzene derivatives.

Introduction: The Trifluoromethoxy Group in Electrophilic Aromatic Substitution

Trifluoromethoxybenzene is an aromatic compound where a trifluoromethoxy (-OCF₃) group is attached to a benzene ring. This substituent significantly influences the reactivity of the ring towards electrophilic attack. The -OCF₃ group is characterized by two opposing electronic effects:

-

-I (Inductive) Effect: The three highly electronegative fluorine atoms strongly withdraw electron density from the benzene ring through the sigma bond framework. This inductive withdrawal deactivates the ring, making it less reactive towards electrophiles compared to benzene.

-

+M (Mesomeric) Effect: The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This mesomeric effect increases electron density at the ortho and para positions.

The strong inductive withdrawal outweighs the mesomeric donation, resulting in the overall deactivation of the aromatic ring. However, the resonance donation is significant enough to direct incoming electrophiles to the ortho and para positions. Due to steric hindrance from the bulky trifluoromethoxy group, the para position is generally favored.

Directing Effects and Reactivity

The trifluoromethoxy group is a deactivating, ortho, para-directing substituent.[1][2] The deactivation arises from the potent electron-withdrawing nature of the three fluorine atoms.[1] Despite this deactivation, the lone pairs on the oxygen atom direct incoming electrophiles to the positions of increased electron density, namely the ortho and para carbons.

A notable characteristic of the trifluoromethoxy group is its strong preference for directing substitution to the para position. This is attributed to the steric bulk of the -OCF₃ group, which hinders the approach of the electrophile to the adjacent ortho positions.

Key Electrophilic Substitution Reactions

This section details the major electrophilic substitution reactions of trifluoromethoxybenzene, providing quantitative data where available and detailed experimental protocols.

Nitration

The nitration of trifluoromethoxybenzene proceeds readily to yield a mixture of nitro-substituted products, with the para-isomer being the major product.

Quantitative Data: Nitration of Trifluoromethoxybenzene

| Electrophile | Reagents | Temperature (°C) | ortho-isomer (%) | meta-isomer (%) | para-isomer (%) | Yield (%) | Reference |

| NO₂⁺ | HNO₃, H₂SO₄ | 0 - 10 | Minor | Trace | Major | High | [2] |

Experimental Protocol: Synthesis of 4-Nitrotrifluoromethoxybenzene [2]

-

Reaction Setup: To a stirred solution of trifluoromethoxybenzene (1 equivalent) in a suitable solvent such as dichloromethane, slowly add a pre-cooled (0 °C) mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise, maintaining the internal temperature between 0 and 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Isolation: Purify the crude product by recrystallization or column chromatography to yield 4-nitrotrifluoromethoxybenzene as the major product.

Halogenation

Halogenation of trifluoromethoxybenzene, such as bromination, also exhibits a strong preference for para-substitution.

Quantitative Data: Bromination of Trifluoromethoxybenzene

| Electrophile | Reagents | Catalyst | ortho-isomer (%) | meta-isomer (%) | para-isomer (%) | Yield (%) |

| Br⁺ | Br₂ | FeBr₃ | Minor | Trace | Major | Not specified |

Experimental Protocol: Synthesis of 4-Bromotrifluoromethoxybenzene

-

Reaction Setup: To a solution of trifluoromethoxybenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light, add a catalytic amount of iron filings or anhydrous iron(III) bromide.

-

Reagent Addition: Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC until the starting material is consumed.

-

Work-up: Quench the reaction by adding an aqueous solution of sodium bisulfite to remove excess bromine.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the solvent.

-

Purification: Combine the organic layers and wash with water and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Isolation: Purify the residue by distillation or column chromatography to obtain 4-bromotrifluoromethoxybenzene.

Sulfonation

Sulfonation of trifluoromethoxybenzene is expected to yield primarily the para-sulfonic acid derivative due to the directing effect of the trifluoromethoxy group.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)benzenesulfonic Acid

-

Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, carefully add trifluoromethoxybenzene (1 equivalent) to an excess of fuming sulfuric acid (oleum) at 0 °C.

-

Reaction Conditions: Slowly warm the mixture to room temperature and then heat to 40-50 °C for several hours.

-

Reaction Monitoring: Monitor the reaction by taking aliquots, quenching with water, and analyzing by techniques such as NMR or HPLC.

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Isolation: The sulfonic acid product may precipitate upon cooling. If so, it can be collected by filtration. Alternatively, salting out with sodium chloride can be employed to precipitate the sodium salt of the sulfonic acid.

-

Purification: The crude product can be purified by recrystallization from water or an appropriate organic solvent.

Friedel-Crafts Reactions

Friedel-Crafts reactions on the deactivated trifluoromethoxybenzene ring are challenging and generally require forcing conditions or highly reactive electrophiles.[3][4]

3.4.1. Friedel-Crafts Acylation

Acylation is generally more successful than alkylation on deactivated rings.

Quantitative Data: Friedel-Crafts Acylation of Trifluoromethoxybenzene

| Acylating Agent | Catalyst | Conditions | Major Product | Yield (%) |

| Acetyl chloride | AlCl₃ | Reflux | 4-(Trifluoromethoxy)acetophenone | Moderate |

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)acetophenone

-

Reaction Setup: To a suspension of anhydrous aluminum chloride (1.2 equivalents) in a dry solvent like dichloromethane or 1,2-dichloroethane, add acetyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Substrate Addition: After stirring for a short period, add trifluoromethoxybenzene (1 equivalent) to the mixture.

-

Reaction Conditions: Allow the reaction to warm to room temperature and then heat under reflux for several hours.

-

Reaction Monitoring: Follow the progress of the reaction by TLC or GC.

-

Work-up: Cool the reaction mixture and pour it cautiously onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with the solvent.

-

Purification: Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Isolation: Purify the product by column chromatography or distillation under reduced pressure.

3.4.2. Friedel-Crafts Alkylation

Alkylation of trifluoromethoxybenzene is generally difficult due to the deactivating nature of the -OCF₃ group and the propensity for carbocation rearrangements.[5] The use of highly reactive alkylating agents and strong Lewis acids may yield the desired products in low to moderate yields.

Conclusion

The trifluoromethoxy group exerts a powerful influence on the electrophilic substitution reactions of trifluoromethoxybenzene. Its strong electron-withdrawing nature deactivates the ring, while the mesomeric effect of the oxygen atom directs incoming electrophiles to the ortho and, predominantly, the para positions. This guide provides a detailed overview of key reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions, complete with quantitative data and experimental protocols. A thorough understanding of these reactions is crucial for the strategic design and synthesis of novel molecules in the pharmaceutical and materials science fields.

References

- 1. quora.com [quora.com]

- 2. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: 2,3,4-Trifluoro-5-methoxybenzoic acid as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,3,4-Trifluoro-5-methoxybenzoic acid as a key synthetic intermediate in the development of pharmaceutically active compounds, particularly fluoroquinolone antibiotics. The protocols and data presented are based on established synthetic routes for structurally related molecules and are intended to serve as a comprehensive guide for laboratory applications.

Introduction

2,3,4-Trifluoro-5-methoxybenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in organic synthesis. Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms and an electron-donating methoxy group, makes it an ideal precursor for the synthesis of complex heterocyclic systems. This intermediate is particularly valuable in the synthesis of fourth-generation fluoroquinolone antibiotics, such as gatifloxacin and balofloxacin, which are known for their broad-spectrum antibacterial activity. The trifluorinated phenyl ring is a key pharmacophore that contributes to the potent biological activity of these drugs.

Applications in Fluoroquinolone Synthesis

2,3,4-Trifluoro-5-methoxybenzoic acid is a pivotal starting material for the construction of the core quinolone scaffold in antibiotics like gatifloxacin. The general synthetic strategy involves the conversion of the benzoic acid to a more reactive acyl chloride, followed by a series of condensation and cyclization reactions to build the bicyclic quinolone ring system. A subsequent nucleophilic aromatic substitution reaction is employed to introduce the characteristic piperazinyl substituent at the C-7 position, which is crucial for the antibacterial spectrum and potency of the final drug molecule.

While specific protocols starting from 2,3,4-Trifluoro-5-methoxybenzoic acid are not extensively reported in publicly available literature, the synthesis of gatifloxacin from the closely related isomer, 2,4,5-trifluoro-3-methoxybenzoic acid, is well-documented. The reaction pathway is expected to be highly analogous, and the protocols provided below are adapted from these established methods. A total yield of 43.2% for the synthesis of gatifloxacin from 3-methoxy-2,4,5-trifluorobenzoic acid has been reported, indicating the efficiency of this synthetic approach.[1]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for an important intermediate in the synthesis of fluoroquinolones, Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, which would be formed from 2,3,4-Trifluoro-5-methoxybenzoic acid.

| Property | Value |

| Molecular Formula | C₁₆H₁₅F₂NO₄ |

| Molecular Weight | 323.29 g/mol |

| Appearance | White to off-white crystalline solid |

| CAS Number | 112811-71-9 |

| ¹H NMR (CDCl₃, 300 MHz) δ | 8.52 (s, 1H), 7.89 (t, J=9.3 Hz, 1H), 4.39 (q, J=7.1 Hz, 2H), 4.18 (s, 3H), 3.58-3.51 (m, 1H), 1.41 (t, J=7.1 Hz, 3H), 1.20-1.14 (m, 2H), 1.05-0.99 (m, 2H) |

| ¹³C NMR (CDCl₃, 75 MHz) δ | 172.0, 165.8, 155.8 (dd, J=247.5, 10.5 Hz), 147.9, 144.6 (dd, J=251.2, 13.5 Hz), 138.9, 125.9 (d, J=7.5 Hz), 112.9 (d, J=21.0 Hz), 108.9, 107.8, 62.9, 60.8, 35.5, 14.5, 8.1 |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of a fluoroquinolone antibiotic, adapted for the use of 2,3,4-Trifluoro-5-methoxybenzoic acid.

Step 1: Synthesis of 2,3,4-Trifluoro-5-methoxybenzoyl chloride

This initial step involves the activation of the carboxylic acid to form the more reactive acyl chloride.

Reagents and Materials:

-

2,3,4-Trifluoro-5-methoxybenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a solution of 2,3,4-Trifluoro-5-methoxybenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The reaction progress can be monitored by TLC.

-

Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 2,3,4-Trifluoro-5-methoxybenzoyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-(2,3,4-trifluoro-5-methoxybenzoyl)acetate

This step involves the condensation of the acyl chloride with a malonate derivative.

Reagents and Materials:

-

2,3,4-Trifluoro-5-methoxybenzoyl chloride

-

Ethyl malonate

-

Magnesium ethoxide

-

Anhydrous toluene

Procedure:

-

To a suspension of magnesium ethoxide (1.1 eq) in anhydrous toluene, add ethyl malonate (1.0 eq) at room temperature.

-

Heat the mixture to 50-60 °C and stir for 1 hour.

-

Cool the mixture to 0 °C and add a solution of 2,3,4-Trifluoro-5-methoxybenzoyl chloride (1.0 eq) in anhydrous toluene dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

This step involves the formation of the quinolone core through a Gould-Jacobs type reaction.

Reagents and Materials:

-

Ethyl 2-(2,3,4-trifluoro-5-methoxybenzoyl)acetate

-

Triethyl orthoformate

-

Acetic anhydride

-

Cyclopropylamine

-

Potassium carbonate

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

A mixture of ethyl 2-(2,3,4-trifluoro-5-methoxybenzoyl)acetate (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (1.5 eq) is heated at 120-130 °C for 2-3 hours.

-

The volatile components are removed under reduced pressure.

-

The residue is dissolved in a suitable solvent (e.g., ethanol), and cyclopropylamine (1.1 eq) is added. The mixture is stirred at room temperature for 1-2 hours.

-

The solvent is evaporated, and the residue is dissolved in anhydrous DMF.

-

Potassium carbonate (2.0 eq) is added, and the mixture is heated at 80-100 °C for 4-6 hours.

-

After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried to afford the desired quinolone intermediate.

Step 4: Synthesis of a Fluoroquinolone Antibiotic (e.g., Gatifloxacin analogue)

The final step involves the nucleophilic substitution of the fluorine at the C-7 position with a piperazine derivative.

Reagents and Materials:

-

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

2-Methylpiperazine

-

Anhydrous Dimethyl sulfoxide (DMSO) or Pyridine

Procedure:

-

A mixture of ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) and 2-methylpiperazine (1.2 eq) in anhydrous DMSO or pyridine is heated at 100-120 °C for 12-24 hours.

-

The reaction progress is monitored by HPLC or TLC.

-

After completion, the reaction mixture is cooled and poured into water.

-

The precipitated product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final fluoroquinolone product.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for a fluoroquinolone antibiotic.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination.

Caption: Mechanism of action of fluoroquinolone antibiotics.

References

Application Notes and Protocols for 2,3,4-Trifluoro-5-methoxybenzoic acid in Medicinal Chemistry

Abstract

2,3,4-Trifluoro-5-methoxybenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts specific physicochemical properties that are leveraged in drug design. The primary and most well-documented application of this compound is as a key intermediate in the synthesis of advanced fluoroquinolone antibiotics, such as gatifloxacin and balofloxacin.[1] This document provides a detailed overview of its applications, relevant quantitative data, and comprehensive experimental protocols for its utilization in synthetic medicinal chemistry.

Application Notes

Primary Application: Intermediate for Fluoroquinolone Antibiotics

The principal application of 2,3,4-Trifluoro-5-methoxybenzoic acid in medicinal chemistry is its role as a precursor for the synthesis of potent fluoroquinolone antibiotics.[1] Fluoroquinolones are a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.

The 2,3,4-trifluoro-5-methoxybenzoyl moiety derived from this acid is incorporated into the final structure of antibiotics like gatifloxacin and balofloxacin. The fluorine atoms on the aromatic ring are known to significantly enhance the drug's potency and pharmacokinetic profile, including improved cell penetration and metabolic stability. The methoxy group can also influence the molecule's electronic properties and binding interactions with its target enzymes.

Role as a Fluorinated Building Block in Drug Discovery

Beyond its specific use in fluoroquinolones, 2,3,4-Trifluoro-5-methoxybenzoic acid is a valuable fluorinated building block for organic synthesis.[2][3] The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate various properties[4]:

-

Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that position, increasing the drug's half-life.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets.

-

Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.

While specific examples for 2,3,4-Trifluoro-5-methoxybenzoic acid beyond fluoroquinolones are not extensively documented in the provided search results, related trifluorinated benzoic acid derivatives are used in the synthesis of anticancer drugs and as transient directing groups in C-H activation reactions, highlighting the broad utility of this class of compounds.[5]

Data Presentation

Physicochemical Properties

The fundamental properties of 2,3,4-Trifluoro-5-methoxybenzoic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 38233-47-5 | [1][2] |

| Molecular Formula | C₈H₅F₃O₃ | N/A |

| Molecular Weight | 206.12 g/mol | [6] |

| Appearance | White to off-white powder | [1] |

| Boiling Point | 293.1°C at 760 mmHg | [1] |

| Density | 1.487 g/cm³ | [1] |

| Assay | ≥98.0% | [1] |

Representative Reaction Data

The following table outlines typical conditions for amide coupling reactions, a primary transformation for this carboxylic acid. The data is representative of protocols for similar substrates, as specific yield data for 2,3,4-Trifluoro-5-methoxybenzoic acid was not found in the search results.

| Coupling Reagent | Base | Solvent | Temperature | Time | Typical Yield (%) | Reference |

| HATU | DIPEA | DMF | Room Temp. | 15 min - 2 h | 55 - 88 | [7][8] |

| EDC / HOBt | DMAP | Acetonitrile | Room Temp. | 12 - 24 h | Not Specified | [8] |

| COMU | DIEA | DMF | 0°C to Room Temp. | 3 - 4 h | Not Specified | [9] |

| BTFFH | DIPEA | CH₂Cl₂ | 80°C | 12 - 24 h | 67 - 85 | [10] |

Experimental Protocols

The following protocols describe general procedures for the conversion of 2,3,4-Trifluoro-5-methoxybenzoic acid into amides, a key step in the synthesis of more complex drug molecules.

Protocol 1: Synthesis of N-Substituted Amide via Acyl Chloride Intermediate

This two-step protocol first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.

Step A: Formation of 2,3,4-Trifluoro-5-methoxybenzoyl chloride

-

Materials:

-

2,3,4-Trifluoro-5-methoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

-

-